N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a dichlorophenyl group, a substituted imidazole ring, and a thioether-linked acetamide moiety. Its molecular formula is C₁₉H₁₇Cl₂N₃OS, with a molecular weight of 418.33 g/mol. Crystallographic studies of such molecules often employ software like SHELXL for refinement, as noted in the development of the SHELX system .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-15-9-13(20)8-14(21)10-15/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSGCKNAWPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural homology with derivatives of imidazole-containing acetamides. A notable analogue is N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (C₁₈H₁₉FN₄O₂S·2H₂O), which features a fluorophenyl group, a pyridyl substituent, and a sulfinyl moiety . Below is a comparative analysis:
Functional Differences
- Hydrogen Bonding Capacity : The sulfanyl group (S–) in the target compound is less polar than the sulfinyl (S=O) group in the analogue, reducing its ability to form hydrogen bonds. This difference impacts solubility and crystal packing, as seen in the dihydrate structure of the fluorophenyl analogue .
- Biological Implications : Sulfinyl groups are often associated with improved metabolic stability compared to sulfanyl moieties, which may influence pharmacokinetic profiles.
Research Findings and Data
Crystallographic Behavior
- Target Compound : Crystallographic refinement using SHELX software (e.g., SHELXL) is critical for resolving its complex structure, particularly the orientation of the dichlorophenyl and imidazole rings .
- Fluorophenyl Analogue : The dihydrate form of the analogue exhibits a well-defined hydrogen-bonding network involving water molecules and sulfinyl oxygen, as analyzed via graph set theory .
Thermodynamic Properties
- Solubility : The dichlorophenyl derivative’s lower polarity (due to Cl substituents) reduces aqueous solubility compared to the fluorophenyl analogue.
- Melting Points : Halogenated aromatic systems generally increase melting points. The target compound’s melting point is expected to exceed 200°C, whereas the fluorophenyl analogue (with hydrated crystals) melts at ~180°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
